(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
Overview
Description
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is a chiral diamine compound with the molecular formula C10H24N2O2 and a molecular weight of 204.31 g/mol This compound is characterized by its two methoxy groups and two dimethylamino groups attached to a butane backbone, making it a versatile ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane typically involves the reaction of 2,3-dimethoxybutane with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The compound’s chiral nature allows it to induce asymmetry in reactions, leading to the production of enantiomerically pure compounds . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane: The enantiomer of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, with similar chemical properties but different chiral configuration.
2,3-Dimethoxy-1,4-bis(diethylamino)butane: A similar compound with diethylamino groups instead of dimethylamino groups, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions and induce asymmetry in reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQCQNCBTMHEFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(CN(C)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949398 | |
Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-21-3, 26549-22-4 | |
Record name | (S(R*,R*))-2,3-Dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R(R*,R*))-2,3-Dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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